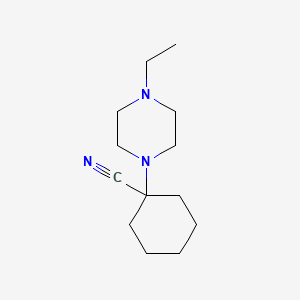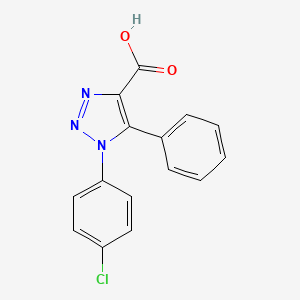![molecular formula C17H20N2O6S B6422893 Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate CAS No. 919623-48-6](/img/structure/B6422893.png)
Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an azolidinyl moiety
Mechanism of Action
Target of Action
It is known that 2,5-dioxopyrrolidin-1-yl acrylate, a related compound, can react with a monoclonal anti-horseradish peroxidase igg antibody . This suggests that the compound may interact with proteins, specifically antibodies, and modify their structure.
Mode of Action
The compound likely interacts with its targets through a process known as protein crosslinking . This involves the formation of covalent bonds between different parts of a protein molecule, altering its structure and function. In the case of 2,5-Dioxopyrrolidin-1-yl acrylate, it has been shown to modify lysine residues , which could potentially alter the protein’s activity or stability.
Pharmacokinetics
For instance, 2,5-Dioxopyrrolidin-1-yl acrylate has been shown to be soluble in DMSO , which could potentially aid in its absorption and distribution.
Biochemical Analysis
Biochemical Properties
The compound, Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate, has been shown to interact with various enzymes and proteins . It enters the aza-Michael reaction with secondary amines to form certain sulfonamides . These interactions can influence the biochemical reactions in which this compound is involved .
Cellular Effects
Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate has been found to have effects on various types of cells and cellular processes . For instance, it has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It influences cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
At the molecular level, Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate exerts its effects through binding interactions with biomolecules and changes in gene expression . It suppresses cell growth and also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Temporal Effects in Laboratory Settings
Over time, the effects of Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate on cellular function have been observed in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the incorporation of the azolidinyl moiety. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and azolidinones. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like tin(II) chloride (SnCl2) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, sulfonyl-containing compounds, and azolidinyl-based molecules. Examples include:
- Methyl piperidine-4-carboxylate
- Sulfonyl piperidine derivatives
- Azolidinone-based compounds
Uniqueness
Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-25-17(22)12-8-10-18(11-9-12)26(23,24)14-4-2-13(3-5-14)19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUCFMSOQCFTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B6422813.png)


![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)
![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)




![2-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B6422910.png)
![4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide](/img/structure/B6422914.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6422927.png)
![Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B6422934.png)
